Bienvenue dans la boutique en ligne BenchChem!

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone

Chemical identity Quality control Procurement specification

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone (CAS 2034286-03-6) is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle linked via a pyrrolidine spacer to a phenoxyethanone moiety, with molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of 273.29 g/mol. The compound is classified computationally as a potential ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase involved in glycogen metabolism, Wnt signaling, and tau phosphorylation.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 2034286-03-6
Cat. No. B2889665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone
CAS2034286-03-6
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C14H15N3O3/c18-13(9-19-12-4-2-1-3-5-12)17-7-6-11(8-17)14-15-10-20-16-14/h1-5,10-11H,6-9H2
InChIKeyIAFQBYBEXHBOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone (CAS 2034286-03-6): Chemical Identity, Target Class, and Procurement Relevance


1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone (CAS 2034286-03-6) is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle linked via a pyrrolidine spacer to a phenoxyethanone moiety, with molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of 273.29 g/mol . The compound is classified computationally as a potential ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase involved in glycogen metabolism, Wnt signaling, and tau phosphorylation . However, quantitative target engagement data (IC₅₀, Kᵢ, or Kd) for this specific compound have not been identified in peer-reviewed primary literature, curated databases (ChEMBL, BindingDB, PubChem BioAssay), or patent disclosures as of the search date. Procurement decisions must therefore rely on class-level inference from structurally related 1,2,4-oxadiazole-pyrrolidine GSK-3β inhibitors, whose published potency and selectivity profiles provide the most relevant evidence framework.

Why Generic GSK-3β Inhibitor Substitution Is Not Advisable for 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone (CAS 2034286-03-6)


GSK-3β inhibitors are not interchangeable. The kinase's ATP-binding pocket is highly conserved across the kinome, making selectivity a critical differentiator that generic substitution cannot guarantee [1]. Within the 1,2,4-oxadiazole chemotype alone, published GSK-3β IC₅₀ values span over three orders of magnitude—from 2 nM to >10 µM—depending on subtle variations in substituent patterns, linker geometry, and ring electronics [2]. Even compounds sharing the oxadiazole-pyrrolidine core exhibit divergent selectivity profiles against off-targets such as CDK2, GSK-3α, and DYRK1A [3]. A purchaser substituting 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone with a generic 'GSK-3β inhibitor' risks introducing an agent with unknown potency at the intended target, uncharacterized off-target activity, and incompatible physicochemical properties—each capable of confounding experimental outcomes or derailing a screening cascade. The quantitative evidence below establishes the performance boundaries of the oxadiazole-pyrrolidine class and identifies the specific structural features that dictate compound-level differentiation.

Quantitative Differentiation Evidence for 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone (CAS 2034286-03-6) vs. Structural Analogs and In-Class Comparators


Chemical Identity Verification: Molecular Formula and Purity Specifications for CAS 2034286-03-6

The target compound is definitively identified by its molecular formula C₁₄H₁₅N₃O₃ (MW 273.29 g/mol) and IUPAC name 1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-phenoxyethanone . Vendor-reported purity is typically ≥95% (HPLC), though batch-specific certificates of analysis should be requested at procurement . This distinguishes it from regioisomeric 1,3,4-oxadiazole-pyrrolidine analogs (e.g., 3-(4-methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, MW 257.33 g/mol; IC₅₀ = 0.19 µM against GSK-3β) and from the numerous commercially available GSK-3β inhibitors lacking the phenoxyethanone moiety . The 1,2,4-oxadiazole regioisomer (vs. 1,3,4-oxadiazole) affects both hydrogen-bonding geometry within the ATP pocket and metabolic stability, as demonstrated crystallographically for related inhibitors [1].

Chemical identity Quality control Procurement specification

GSK-3β Inhibitory Potency: Class-Level Benchmarking of the 1,2,4-Oxadiazole-Pyrrolidine Scaffold

No peer-reviewed IC₅₀ value was identified for the target compound against GSK-3β. However, the 1,2,4-oxadiazole-pyrrolidine scaffold is a validated GSK-3β inhibitory chemotype. Lo Monte et al. (2013) reported that oxadiazole-based inhibitors achieve GSK-3β IC₅₀ values as low as 17 nM (compound 26d), with selectivity over GSK-3α ranging from 1.4-fold to 27-fold depending on substituent choice [1]. The Takeda patent family (US8492378, US20100069381) discloses oxadiazole compounds with GSK-3β IC₅₀ values spanning 1–100 nM, establishing the potency range achievable within this chemotype [2]. The target compound's phenoxyethanone group is a distinguishing structural feature not present in the most extensively characterized oxadiazole GSK-3β inhibitors (e.g., GSK-3β Inhibitor XXV, IC₅₀ = 17.1 nM, which uses a chlorophenyl-oxadiazole core) . Without direct assay data, the target compound's potency relative to these benchmarks cannot be quantified, and procurement for GSK-3β-related studies should include plans for in-house potency verification.

GSK-3β inhibition Kinase assay SAR

Kinase Selectivity Profile: Class-Level Evidence for 1,2,4-Oxadiazole GSK-3β Inhibitors vs. Non-Oxadiazole Chemotypes

Selectivity against CDK2 and GSK-3α is the most commonly profiled parameter for oxadiazole GSK-3β inhibitors. GSK-3β Inhibitor XXV (an oxadiazole chemotype) achieves only 22% inhibition of CDK2 at 10 µM, corresponding to a >580-fold selectivity window relative to its GSK-3β IC₅₀ of 17.1 nM . Lo Monte et al. (2013) demonstrated that oxadiazole substituent choice tunes GSK-3α/β selectivity from 1.4-fold (non-selective) to 27-fold (α-selective), with compound 8g achieving GSK-3α IC₅₀ = 35 nM vs. GSK-3β IC₅₀ = 946 nM [1]. In contrast, the widely used non-oxadiazole GSK-3β inhibitor SB 216763 (maleimide chemotype) inhibits GSK-3α and GSK-3β equipotently (IC₅₀ = 34.3 nM for both), providing no isoform discrimination . The target compound's selectivity profile is unknown; however, its 1,2,4-oxadiazole-pyrrolidine scaffold places it within a chemotype class where selectivity can be engineered via substituent variation—a property unavailable to flat heterocyclic scaffolds such as maleimides or indirubins.

Kinase selectivity Off-target profiling CDK2 GSK-3α

Mechanism of Inhibition: ATP-Competitive vs. Non-ATP-Competitive GSK-3β Inhibitors

Vendor descriptions classify the target compound as an ATP-competitive GSK-3β inhibitor . This mechanistic classification, if experimentally confirmed, would differentiate it from non-ATP-competitive GSK-3β inhibitors such as Tideglusib (NP-12), which binds to a distinct allosteric site and failed Phase II clinical trials for Alzheimer's disease due to insufficient efficacy [1]. ATP-competitive oxadiazole inhibitors like GSK-3β Inhibitor XXV have demonstrated in vivo target engagement, elevating liver glycogen levels ~3.5–4.3-fold in C57BL/6N mice at 5–15 mg/kg i.p. . However, ATP-competitive inhibitors carry inherent liability: the ATP-binding pocket is conserved across >500 human kinases, and selectivity must be demonstrated empirically rather than assumed from chemotype alone [2]. The target compound's actual mode of inhibition has not been confirmed by published enzyme kinetics studies (e.g., Lineweaver-Burk analysis showing competitive behavior with respect to ATP).

ATP-competitive Kinase inhibition mechanism Tideglusib Mode of action

Alternative Biological Applications: 1,2,4-Oxadiazole-Pyrrolidine Hybrids as Antibacterial Topoisomerase Inhibitors

The 1,2,4-oxadiazole-pyrrolidine scaffold is not exclusively a GSK-3β pharmacophore. A structurally related library of 1,2,4-oxadiazole/pyrrolidine hybrids was evaluated as inhibitors of bacterial DNA gyrase and topoisomerase IV, with compound 17 achieving an IC₅₀ of 13 µM against Escherichia coli Topo IV, comparable to the reference antibiotic novobiocin (IC₅₀ = 11 µM) [1]. This demonstrates that the oxadiazole-pyrrolidine core can be tuned toward antibacterial targets through substituent modification. The target compound's phenoxyethanone side chain differs from the substitution patterns in the antibacterial series, and its activity against bacterial topoisomerases has not been reported. Similarly, pyrrolidine-oxadiazole compounds have been explored as anthelmintics against Haemonchus contortus, with L4 larval motility IC₅₀ values of 0.31–12.5 µM [2]. These alternative applications underscore that the scaffold's biological target is substituent-dependent, and procurement for a specific target (GSK-3β) without confirmatory data carries the risk of unrecognized polypharmacology.

Antibacterial Topoisomerase IV DNA gyrase Novobiocin

Regulatory Status and Procurement Availability: CAS 2034286-03-6 vs. Established GSK-3β Chemical Probes

The compound is registered under CAS 2034286-03-6 and listed in the ECHA substance inventory under REACH regulation, confirming its status as a legally tradeable research chemical within the European Economic Area [1]. However, unlike established GSK-3β chemical probes such as CHIR-99021 (CAS 252917-06-9; GSK-3β IC₅₀ = 10 nM; >500-fold selective over CDC2, ERK2, and PKC; used in >2,000 publications) or SB 216763 (CAS 280744-09-4; IC₅₀ = 34.3 nM; >1,000 publications), the target compound has no documented use in peer-reviewed research and no entry in the Chemical Probes Portal [2]. The Sigma-Aldrich GSK-3β Inhibitor XXV (CAS 361568) provides an alternative within the oxadiazole chemotype with fully characterized potency (IC₅₀ = 17.1 nM), selectivity, and in vivo validation—all publicly documented . Procurement of the target compound therefore requires acceptance of significant data gaps relative to these well-characterized alternatives, which offer validated performance with extensive literature precedent.

Chemical probe Procurement REACH Research tool

Recommended Application Scenarios for 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone (CAS 2034286-03-6) Based on Quantified Evidence


Exploratory GSK-3β Inhibitor Screening with Mandatory In-House IC₅₀ Determination

The compound is suitable for exploratory screening programs where users are prepared to perform de novo GSK-3β IC₅₀ determination using a validated biochemical assay (e.g., radiometric filter-binding assay with recombinant human GSK-3β at ATP Km concentration, as described by Lo Monte et al. [1]). Given the absence of a published IC₅₀, initial testing should span a concentration range of 0.1 nM to 10 µM to capture the expected potency range of the oxadiazole-pyrrolidine class (1–100 nM for optimized inhibitors). The compound's ATP-competitive classification (vendor-claimed) should be confirmed via kinetic analysis (Lineweaver-Burk plots at varying ATP concentrations). Procurement is only recommended if the research workflow includes these characterization steps as a prerequisite to downstream use.

Structure-Activity Relationship (SAR) Studies of Oxadiazole-Pyrrolidine GSK-3β Inhibitors

The compound's phenoxyethanone substituent represents a distinct structural variation not found in published oxadiazole GSK-3β inhibitors such as compound 26d (acetamide-substituted, IC₅₀ = 17 nM) or GSK-3β Inhibitor XXV (chlorophenyl-oxadiazole, IC₅₀ = 17.1 nM) [2]. This makes it a useful comparator in SAR campaigns exploring the steric and electronic tolerance of the solvent-exposed region of the GSK-3β ATP pocket. When used alongside a reference inhibitor with known IC₅₀ (e.g., SB 216763 or CHIR-99021), the compound can help map substituent effects on potency and selectivity. Procurement for SAR studies should include at least one well-characterized reference compound as an internal assay control.

Selectivity Profiling Against Kinase Panels to Characterize Off-Target Liability

Given the demonstrated ability of the oxadiazole chemotype to achieve >580-fold selectivity over CDK2 (GSK-3β Inhibitor XXV) or to exhibit tunable GSK-3α/β selectivity (1.4-fold to 27-fold) [1], the target compound should be profiled against a kinase selectivity panel including, at minimum, CDK2, GSK-3α, DYRK1A, and CDK5. The compound's uncharacterized selectivity profile makes it appropriate for selectivity screening campaigns aimed at identifying novel kinase inhibitor chemotypes with differentiated polypharmacology. Procurement for this purpose should budget for commercial kinase profiling services (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX).

Antibacterial or Anthelmintic Screening as a Secondary Application

The 1,2,4-oxadiazole-pyrrolidine scaffold has validated activity against bacterial topoisomerase IV (compound 17: E. coli Topo IV IC₅₀ = 13 µM, comparable to novobiocin at 11 µM) and against Haemonchus contortus larval motility (IC₅₀ = 0.31–12.5 µM) [3][4]. The target compound's phenoxyethanone modification may alter this activity profile, and screening against a panel of bacterial strains (Gram-positive and Gram-negative) and/or parasitic nematodes could reveal novel anti-infective applications orthogonal to the GSK-3β target. Procurement for anti-infective screening should include novobiocin or ivermectin as positive controls.

Quote Request

Request a Quote for 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.